![molecular formula C20H22Cl2N6O2 B2652163 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 887030-10-6](/img/structure/B2652163.png)
8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and stability. It also includes studying the compound’s reactivity with other substances .Scientific Research Applications
Piperazine Derivatives in Scientific Research
Neurological Research Applications Piperazine derivatives have been explored for their neurological implications, including potential neuroprotective effects or their role in neurotoxicity studies. For instance, compounds structurally related to piperazines have been used in research exploring Parkinson's disease mechanisms and treatments. The accidental discovery of the neurotoxicity of MPTP (a compound related to piperazines) led to significant advancements in understanding the biochemical basis of Parkinson's disease and has been instrumental in developing animal models for the disease (Langston et al., 1983)[https://consensus.app/papers/parkinsonism-humans-product-meperidineanalog-synthesis-langston/4ada6cce1cd851c18bfb1eb3c5d06311/?utm_source=chatgpt].
Psychopharmacology Piperazine derivatives are also studied in psychopharmacology for their effects on mood and perception. For example, the subjective effects of trifluoromethylphenylpiperazine (TFMPP), a piperazine derivative, have been examined to understand its psychopharmacological profile, comparing it to other psychoactive substances (Lin et al., 2011)[https://consensus.app/papers/effects-humans-following-administration-party-pill-drugs-lin/717c41d6d3e65cc09ffcad3707ba1312/?utm_source=chatgpt]. Such studies contribute to our understanding of the complex interactions between psychoactive compounds and the human central nervous system.
Metabolic Studies The metabolism and pharmacokinetics of piperazine-containing compounds have been a subject of scientific research, aiming to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. This is crucial for developing new drugs and understanding their potential therapeutic or toxic effects. Research in this area includes studies on how these compounds are processed in the body and their metabolic pathways (Miao et al., 2012)[https://consensus.app/papers/excretion-metabolism-pharmacokinetics-miao/468087b820335fddb1e2e9e181b87b17/?utm_source=chatgpt].
Toxicology and Safety Studies Understanding the toxicological profile of chemical compounds is essential for ensuring their safe use. Piperazine derivatives have been studied for their potential toxic effects and interactions with other substances. This includes research on their neurotoxicity potential and safety profiles, providing valuable information for clinical and non-clinical applications (Combes et al., 1956)[https://consensus.app/papers/piperazine-neurotoxicity-report-case-probably-combes/c76ec0fb68f053a8a6637658a5f5e7fa/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O2/c1-3-6-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-9-7-26(8-10-27)12-13-4-5-14(21)11-15(13)22/h3-5,11H,1,6-10,12H2,2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILDBXYHUCIUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-(4-(2,4-dichlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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